4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(benzylamino)-2-methylsulfonylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-21(19,20)13-16-8-10(11(14)18)12(17-13)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,18)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSYGWFBFDTCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630247 | |
| Record name | 4-(Benzylamino)-2-(methanesulfonyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643086-98-0 | |
| Record name | 4-(Benzylamino)-2-(methanesulfonyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide Intermediate
- Starting from 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid or its ester derivatives, the chlorine at the 4-position is selectively displaced by benzylamine to form 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid or ester.
- This nucleophilic aromatic substitution is typically carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures (around 80 °C).
- Subsequent hydrolysis or amidation converts the carboxylic acid or ester to the carboxamide functionality.
Step 2: Oxidation of the Methylthio Group to Methylsulfonyl
- The methylthio group at the 2-position is oxidized to the methylsulfonyl group using m-chloroperbenzoic acid (m-CPBA) as the oxidant.
- Careful control of the oxidant quantity is critical; excess m-CPBA leads to overoxidation and formation of undesired by-products.
- The oxidation is performed in solvents such as NMP at controlled temperatures to maintain selectivity and yield.
- This step yields the target 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide compound.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Benzylamine, NMP, 80 °C | 70-80 | Selective displacement of 4-chloro group |
| 2 | Hydrolysis/Amidation | Aqueous ammonia or amide coupling | 75-85 | Conversion to carboxamide |
| 3 | Oxidation of methylthio to methylsulfonyl | m-CPBA, NMP, controlled temp | 60-70 | Avoid excess oxidant to prevent side products |
Research Findings and Synthetic Utility
- Chemoselectivity : The displacement of the methylsulfinyl group at the 2-position by amines is highly chemoselective, allowing introduction of various alkylamines without affecting other functional groups on the pyrimidine ring, as demonstrated by Seto and Kohno (2009).
- Oxidation Control : Oxidation with m-CPBA requires precise stoichiometric control to achieve the methylsulfonyl derivative without overoxidation, as reported in detailed synthetic studies.
- Versatility : The synthetic route allows modification at multiple positions on the pyrimidine ring, enabling structure-activity relationship (SAR) studies for biological activity optimization.
- Protecting Groups : Conventional protecting groups may be employed to safeguard reactive groups during multi-step syntheses, with standard methods for their introduction and removal.
Representative Synthetic Scheme (Summary)
- Starting Material : 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylic acid or ester.
- Step 1 : Nucleophilic substitution of 4-chloro with benzylamine → 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid/ester.
- Step 2 : Hydrolysis or amidation to convert ester to carboxamide.
- Step 3 : Oxidation of methylthio to methylsulfonyl using m-CPBA → target compound 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide.
Summary Table of Key Intermediates and Reagents
| Compound/Intermediate | Role in Synthesis | Key Reagents/Conditions |
|---|---|---|
| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid | Starting pyrimidine core | Commercially available or synthesized |
| 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | Intermediate after nucleophilic substitution | Benzylamine, NMP, 80 °C |
| 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxamide | After amidation | Aqueous ammonia or amide coupling reagents |
| 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide | Final target compound | m-CPBA oxidation in NMP |
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide is a pyrimidine derivative that is being investigated for therapeutic applications due to its ability to modulate signaling pathways. Research on pyrimidine derivatives has explored their potential anti-inflammatory effects and structure-activity relationships (SARs) .
Scientific Research Applications
- NAPE-PLD Inhibitors Structure-activity relationship studies of pyrimidine-4-carboxamides have identified them as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of N-acyl phosphatidylethanolamines (NAEs) .
- LEI-401 Optimization of pyrimidine-4-carboxamide derivatives led to the development of LEI-401, a potent NAPE-PLD inhibitor. LEI-401 decreased anandamide levels in neuronal cells and in mouse brains, displaying effects on mouse emotional behavior .
- Anti-inflammatory research Pyrimidine derivatives have demonstrated anti-inflammatory activity by suppressing COX-2 activity . Some derivatives have shown anti-inflammatory effects similar to indomethacin in carrageenan-induced paw edema and cotton pellet-induced granuloma tests in rats . Certain pyrimidine derivatives have exhibited larger COX-1/COX-2 selectivity indexes than celecoxib and diclofenac sodium .
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide would depend on its specific target in biological systems. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide
- CAS No.: 643086-98-0
- Molecular Formula : C₁₃H₁₄N₄O₃S
- Molecular Weight : 306.34 g/mol
- Structural Features: A pyrimidine core substituted with a benzylamino group at position 4, a methylsulfonyl group at position 2, and a carboxamide at position 3. The methylsulfonyl moiety enhances electrophilicity and influences binding interactions in biological systems .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs and Their Properties
The table below compares key analogs based on substituents, molecular weight, and biological activity:
Key Observations :
- Methylsulfonyl vs. Amino Substituents: The methylsulfonyl group in the parent compound (643086-98-0) confers distinct electronic properties compared to amino-substituted analogs like AS1517497. This difference likely alters target selectivity, as AS1517499 exhibits potent STAT6 inhibition (IC₅₀ = 21 nM) , whereas the methylsulfonyl variant’s activity remains underexplored.
- Macrocyclic Kinase Inhibitors : Compound 148 shares the methylsulfonyl group but incorporates a macrocyclic structure, shifting its target from STAT6 to kinases .
Functional and Pharmacological Differences
- STAT6 Inhibition : AS1517499 and 919486-40-1 are potent STAT6 inhibitors, disrupting IL-4 signaling pathways critical in Th2-mediated diseases . In contrast, the parent compound’s methylsulfonyl group may favor interactions with kinase ATP-binding pockets, as seen in related sulfonamide-pyrimidine hybrids .
Biological Activity
4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential applications in treating various diseases, including cancer and inflammatory disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide can be represented as follows:
This compound features a benzylamino group and a methylsulfonyl moiety, which are critical for its biological activity.
The biological activity of 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit certain kinases, which play a crucial role in cancer cell proliferation and survival.
Anticancer Properties
Research has indicated that 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide exhibits significant anticancer activity. A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancer cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 3.8 |
| DU145 | 4.5 |
These results indicate that the compound has potent cytotoxic effects against multiple cancer types, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide has shown anti-inflammatory effects in preclinical models. In vitro studies revealed that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical for the inflammatory response .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction and cell cycle arrest at the G1 phase .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms underlying the anticancer activity of this compound. Using Western blot analysis, researchers demonstrated that treatment with 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide led to decreased expression levels of cyclin D1 and increased levels of p21, indicating a blockade in cell cycle progression .
Q & A
Basic: What are the recommended safety protocols for handling 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Containment: Conduct reactions in fume hoods or gloveboxes, especially during steps involving volatile intermediates (e.g., sulfonation) .
- Waste Management: Segregate organic and inorganic waste. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .
Basic: What synthetic methodologies are commonly employed for the preparation of 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide?
Answer:
- Stepwise Functionalization:
- Pyrimidine Core Construction: Start with a 5-carboxamide pyrimidine scaffold, such as methyl 2-amino-4-chloro-5-pyrimidinecarboxylate, as a precursor .
- Sulfonation: Introduce the methylsulfonyl group via oxidation of a methylthio intermediate (e.g., using m-CPBA or H2O2/acetic acid) .
- Benzylamination: React the 4-chloro intermediate with benzylamine under reflux in anhydrous DMF, using K2CO3 as a base .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Advanced: How can experimental design (e.g., Design of Experiments, DoE) optimize the synthesis of this compound in flow chemistry systems?
Answer:
- Parameter Screening: Use fractional factorial designs to identify critical variables (e.g., temperature, residence time, reagent stoichiometry) affecting yield and purity .
- Response Surface Methodology (RSM): Optimize conditions (e.g., 60–80°C, 0.5–2.0 mL/min flow rate) to maximize conversion of the methylthio intermediate to the sulfonyl derivative .
- Real-Time Monitoring: Integrate inline FTIR or UV-vis spectroscopy to track reaction progression and adjust parameters dynamically .
Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthesized batches?
Answer:
- Purity Verification: Confirm compound purity via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS to rule out impurities affecting spectral profiles .
- Deuterated Solvent Consistency: Ensure NMR spectra are acquired in the same solvent (e.g., DMSO-d6) to avoid solvent-induced shift variations .
- X-ray Crystallography: Resolve ambiguous structures by comparing experimental XRD data with computational models (e.g., density functional theory) .
Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in medicinal chemistry studies?
Answer:
- Systematic Substitution: Synthesize analogs with modifications to the benzylamino (e.g., para-fluoro substitution) or methylsulfonyl groups to assess impact on bioactivity .
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., kinases), correlating computational results with in vitro enzyme inhibition assays .
- Metabolic Stability Assays: Evaluate SAR by measuring hepatic microsomal half-life to identify metabolically resistant derivatives .
Advanced: How can researchers mitigate challenges in achieving high regioselectivity during benzylamination of the pyrimidine core?
Answer:
- Directing Group Strategy: Introduce a temporary protecting group (e.g., Boc) at the 5-carboxamide position to sterically guide benzylamine to the 4-position .
- Catalytic Systems: Use Cu(I)-mediated Ullmann coupling for C–N bond formation, which enhances regioselectivity compared to SNAr reactions .
- Kinetic Analysis: Monitor reaction intermediates via LC-MS to identify competing pathways and adjust temperature/solvent polarity accordingly .
Advanced: What analytical techniques are critical for confirming the stability of this compound under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via UPLC-QTOF-MS .
- Dynamic Vapor Sorption (DVS): Measure hygroscopicity to determine optimal storage conditions (e.g., desiccated at −20°C) .
- Long-Term Stability: Use accelerated stability protocols (ICH guidelines) with periodic HPLC assays to establish shelf-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
